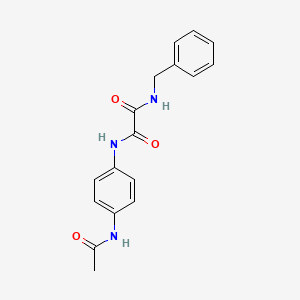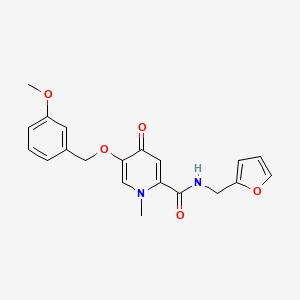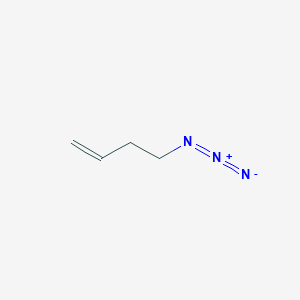
4-Azidobut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azidobut-1-ene is a chemical compound with the molecular formula C4H7N3. It has an average mass of 97.118 Da and a monoisotopic mass of 97.063995 Da .
Molecular Structure Analysis
4-Azidobut-1-yne can exist in five distinct conformations denoted GG, GG0, GA, AG and AA according to the gauche and anti conformation around C–C and the C–N bonds, respectively .科学的研究の応用
Photolabile Derivatives in Plant Physiology
A study by Hallahan et al. (1988) synthesized a photolabile azido derivative of paclobutrazol, an inhibitor of gibberellin biosynthesis in plants. This derivative was effective in inhibiting the oxidation of ent-kaurene in cell-free preparations from Cucurbita maxima, indicating its potential use in plant physiology research.
Infrared and Raman Spectra Analysis
Gatial et al. (1995) conducted a study on the IR and Raman spectra of 4-azidobut-1-yne, a compound closely related to 4-Azidobut-1-ene. Their research Gatial et al. (1995) involved recording spectra in various states and temperatures, providing valuable information for the conformation analysis of similar compounds.
Ligand Field in Magnetochemistry
Schweinfurth et al. (2015) explored the ligand field of the azido ligand in a Co(II)-azido complex. Their research Schweinfurth et al. (2015) provided insights into bonding parameters and magnetic anisotropy, highlighting the azido ligand's role as a strong σ and π donor in magnetochemistry.
Infrared Probing in Peptide Conformation
Lee et al. (2012) utilized 4-azidoproline derivatives to probe the polyproline II conformation in collagen. Their study Lee et al. (2012) demonstrated that the azido configurations affect intramolecular interactions, which are crucial for understanding protein structure, function, and dynamics.
Synthesis and Reactivity in Organic Chemistry
Lotuzas et al. (2022) researched the synthesis and reactivity of a stable prototropic isomer of 2-acetyl-3-methylpyrrole using 4-isocyanobut-1-ene. Their findings Lotuzas et al. (2022) explored the molecule's reactivity towards acid, base, and oxidants, contributing to organic chemistry applications.
作用機序
Target of Action
4-Azidobut-1-ene is primarily used in the field of biochemistry for the labeling of RNA . The primary targets of this compound are the 5’-capped RNAs in eukaryotic cells . These RNA molecules play a crucial role in various biological processes, including protein synthesis and regulation of gene expression .
Mode of Action
The compound interacts with its targets through a chemo-enzymatic approach based on bioorthogonal chemistry . A trimethylguanosine synthase is engineered to transfer a terminal azido moiety to the 5’-cap of the RNA . This azido group can then be further modified using strain-promoted azide–alkyne cycloaddition (SPAAC) .
Biochemical Pathways
The biochemical pathway affected by 4-Azidobut-1-ene involves the methylation of proteins . Protein methyltransferases (PMTs) play critical roles in multiple biological processes . The compound is used in a technology known as Bioorthogonal Profiling of Protein Methylation (BPPM), where a S-adenosyl-L-methionine (SAM) analogue cofactor can be utilized by multiple rationally engineered PMTs to label substrates of the corresponding native PMTs .
Pharmacokinetics
Its use in biochemical research suggests that it can be incorporated into rna at specific sites during enzymatic rna synthesis .
Result of Action
The result of 4-Azidobut-1-ene’s action is the specific labeling of RNA molecules . This allows for the study of complex phenomena like the trafficking of mRNA, which leads to subcellular mRNA localization . It also enables the identification of the nonhistone targets of PMTs .
Action Environment
The action of 4-Azidobut-1-ene can be influenced by various environmental factors. For instance, the compound has been shown to successfully react in the lysate of PC3 cells, a human prostate cancer cell line . This suggests that the compound’s action, efficacy, and stability can be influenced by the cellular environment .
特性
IUPAC Name |
4-azidobut-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-2-3-4-6-7-5/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZXVUUKGSCUHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobut-1-ene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Phenylethyl)carbamoyl]methyl 3-fluorobenzoate](/img/structure/B2446070.png)
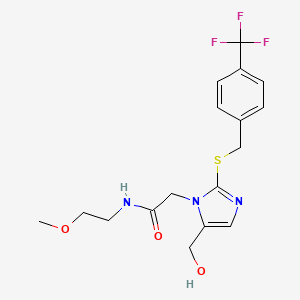
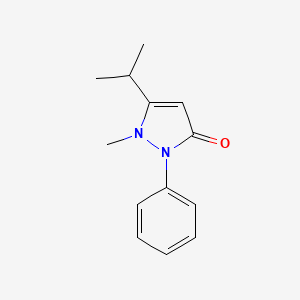

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)
![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)
![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)
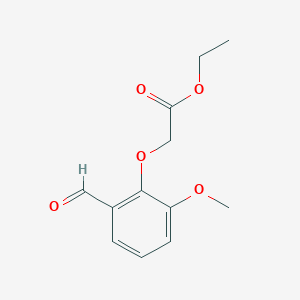
![1-chloro-N-[1-(oxolan-2-yl)ethyl]isoquinoline-3-carboxamide](/img/structure/B2446086.png)
